![molecular formula C31H36ClNO3 B033432 4-Pivaloyloxy Toremifene CAS No. 177748-20-8](/img/structure/B33432.png)
4-Pivaloyloxy Toremifene
Descripción general
Descripción
Synthesis Analysis
The synthesis of Toremifene derivatives, including 4-Pivaloyloxy Toremifene, involves complex chemical processes. For Toremifene, the synthesis starts from 4-hydroxydiphenyl ketone, proceeding through a series of condensations, chlorination, and dehydration reactions to form Toremifene, which is then further modified to produce its derivatives. An overall yield of 24.7% has been reported for Toremifene citrate synthesis, indicating the complexity and efficiency of the process involved in its production (Xiao, 2002).
Molecular Structure Analysis
The molecular structure of this compound is crucial for its interaction with estrogen receptors. The presence of a chlorine atom in its structure, similar to Toremifene, distinguishes it from Tamoxifen and contributes to its distinct pharmacological profile. The molecular mechanics, dynamics, and quantum mechanics calculations provide insights into its stable conformations, dynamical behaviors, and the stability of its allylic carbocation, which is critical for its bioactivity (Kuramochi, 1996).
Chemical Reactions and Properties
Toremifene undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to various metabolites. The metabolic pathways include N-demethylation, hydroxylation, and the formation of N-oxides, indicating the compound's complex chemical behavior in biological systems. The specific forms of cytochrome P450 involved in these reactions have been identified, highlighting the significance of understanding these pathways for drug development and therapeutic applications (Berthou et al., 1994).
Physical Properties Analysis
The physical properties of Toremifene and its derivatives, such as solubility, stability, and distribution, are vital for their pharmacokinetics and therapeutic efficacy. For instance, the transdermal application of Toremifene has been studied, showing that it can achieve high local tissue concentrations with minimal systemic distribution, which is beneficial for reducing side effects and enhancing local therapeutic effects (Soe et al., 1997).
Chemical Properties Analysis
The chemical stability of Toremifene under various conditions, including hydrolysis, oxidation, and exposure to light, has been examined to understand its degradation pathways and the formation of degradation products. This knowledge is crucial for the development of stable pharmaceutical formulations and for ensuring the drug's efficacy and safety during storage and use (Bansal et al., 2011).
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer de Mama
4-Pivaloyloxy Toremifene: es un derivado del toremifeno, que se utiliza en el tratamiento del cáncer de mama positivo a receptores hormonales en mujeres premenopáusicas. Los estudios han demostrado que el toremifeno es comparable al tamoxifeno en términos de eficacia y seguridad, lo que lo convierte en una valiosa alternativa para los pacientes .
Investigación Neurológica
This compound: también es relevante en la investigación neurológica, particularmente en el estudio de los efectos de los receptores de estrógeno en afecciones neurológicas como la enfermedad de Alzheimer, el estrés y la ansiedad .
Estándares Analíticos
En química analítica, This compound se utiliza como material de referencia certificado para garantizar la precisión y fiabilidad del análisis de datos. Es crucial para validar los métodos analíticos utilizados en la investigación farmacéutica y bioquímica .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Pivaloyloxy Toremifene is a derivative of Toremifene , which is a nonsteroidal triphenylethylene derivative . Toremifene binds to estrogen receptors , which are the primary targets of this compound. The role of these receptors is to bind estrogen, leading to a conformational change and subsequent transcriptional activity of estrogen-responsive genes .
Mode of Action
Toremifene, and by extension this compound, may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected . This compound interacts with its targets (estrogen receptors) and causes changes in the transcriptional activity of estrogen-responsive genes .
Biochemical Pathways
The main metabolite in humans, N-demethyltoremifene, is bound to estrogen receptors (ER), inhibits the growth of MCF-7 cells, and exerts an antiestrogenic effect similar to that of toremifene . 4-Hydroxytoremifene is bound to ER with higher affinity and inhibits MCF-7 growth at concentrations lower than those of toremifene . It has a weaker intrinsic estrogenic effect than does toremifene .
Pharmacokinetics
Toremifene is highly metabolized in the liver and is eliminated primarily in the feces following enterohepatic circulation . The overall pharmacokinetic profile of Toremifene is remarkably similar to tamoxifen . These properties impact the bioavailability of the compound, influencing its effectiveness in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antiestrogenic activity on breast tissue . This results in the inhibition of the growth of estrogen receptor-positive breast cancer cells .
Propiedades
IUPAC Name |
[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWCTPTUWXTFRE-ZQHSETAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110092 | |
Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177748-20-8 | |
Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177748-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.